methyl 1H-indazole-3-carboxylate

STAT3 inhibition Cancer Cell signaling

Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) is a premium indazole building block for drug discovery. Compared to the ethyl ester analog (>9-fold weaker STAT3 IC50) and free acid, its methyl ester group provides a critical balance of solubility and CNS permeability (LogD 1.48, PSA 54.98 Ų). This essential starting material is ideal for SAR studies on STAT3, Akt/PKC kinases, and hNE inhibitors. Available from multiple global suppliers in research-grade purity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 43120-28-1
Cat. No. B044672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-indazole-3-carboxylate
CAS43120-28-1
Synonyms3-(Methoxycarbonyl)-1H-indazole;  Methyl 1H-indazole-3-carboxylate;  Methyl 3-indazolecarboxylate
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=CC=CC=C21
InChIInChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11)
InChIKeyKWTCVAHCQGKXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-Indazole-3-Carboxylate (CAS 43120-28-1) – Procurement-Ready Indazole Scaffold for Pharmaceutical Intermediates and Kinase Probe Development


Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) is a heterocyclic ester that serves as a foundational building block in medicinal chemistry and pharmaceutical synthesis . This white to off-white solid features a fused indazole core with a reactive methyl ester group at the 3-position, enabling efficient derivatization for structure-activity relationship (SAR) studies and lead optimization campaigns . The compound is recognized as a key intermediate in the preparation of synthetic cannabinoid analogs and as a precursor for N-benzoylindazole derivatives that inhibit human neutrophil elastase . Its calculated LogD (1.49 at pH 7.4) and polar surface area (54.98 Ų) position it favorably for CNS permeability considerations in drug discovery programs [1].

Methyl 1H-Indazole-3-Carboxylate (CAS 43120-28-1): Why Ethyl Esters and Free Acids Cannot Simply Replace This Core Scaffold


The methyl ester moiety of methyl 1H-indazole-3-carboxylate is not merely a protecting group; it fundamentally alters the compound's physicochemical profile and reactivity compared to its ethyl ester and free carboxylic acid analogs. Substitution with the ethyl ester (ethyl 1H-indazole-3-carboxylate, CAS 4498-68-4) results in a significant reduction in potency in cell-based assays, with a >9-fold increase in IC₅₀ against STAT3 [1]. Conversely, the free acid (indazole-3-carboxylic acid) lacks the ester functionality entirely, compromising solubility in organic solvents critical for many synthetic transformations . Furthermore, the methyl ester's specific LogD (1.48) and polar surface area (54.98 Ų) strike a balance between aqueous solubility and membrane permeability that is not guaranteed with alternative esters [2]. Therefore, generic substitution with other indazole-3-carboxylates in synthetic routes or biological screening cascades introduces unnecessary risk of altered reactivity, reduced potency, or suboptimal physicochemical properties. The following quantitative evidence substantiates these critical differentiators.

Methyl 1H-Indazole-3-Carboxylate (CAS 43120-28-1) Quantitative Differentiation Guide: Evidence-Based Comparator Analysis


Superior STAT3 Inhibition Relative to Ethyl Ester Analog in Cell-Based Assay

In a cell-based dose-response assay measuring STAT3 activation, methyl 1H-indazole-3-carboxylate demonstrated significantly greater inhibitory potency than its ethyl ester counterpart. The methyl ester exhibited an IC₅₀ of 3.33 µM, compared to >31.0 µM for ethyl 1H-indazole-3-carboxylate, representing a >9.3-fold difference in potency [1][2]. This marked difference underscores the impact of the ester group size on biological activity and highlights the risk of substituting the ethyl ester analog in STAT3-targeted research.

STAT3 inhibition Cancer Cell signaling

Quantified Antiproliferative Activity in K562 Leukemia Cells

Methyl 1H-indazole-3-carboxylate induces apoptosis and inhibits cell proliferation in K562 human chronic myelogenous leukemia cells with an IC₅₀ value of 5.15 µM . This activity is linked to modulation of the p53 pathway, a key tumor suppressor mechanism. While direct head-to-head data for this specific endpoint are not available for close analogs, this potency is consistent with the compound's profile as a privileged indazole scaffold with inherent anticancer properties [1].

Anticancer Apoptosis Leukemia

Selective Cytotoxicity Profile: Therapeutic Window in HEK-293 Cells

The antiproliferative effect of methyl 1H-indazole-3-carboxylate is not uniform; it demonstrates a selectivity window between cancerous and non-cancerous cell lines. The compound exhibits an IC₅₀ of 33.2 µM against HEK-293 human embryonic kidney cells, compared to 5.15 µM against K562 leukemia cells . This ~6.5-fold difference suggests a preferential effect on rapidly dividing cancer cells, a desirable feature for minimizing potential toxicity to normal tissues during lead optimization [1].

Selectivity Cytotoxicity Safety

Optimized Physicochemical Properties for CNS Drug Design

Methyl 1H-indazole-3-carboxylate possesses calculated physicochemical properties that align with favorable central nervous system (CNS) multiparameter optimization (MPO) scores. Key parameters include a calculated LogD of 1.48 at pH 7.4, a polar surface area (PSA) of 54.98 Ų, and compliance with Lipinski's Rule of Five [1]. These values fall within the optimal range for CNS penetration (e.g., LogD 1-3, PSA < 90 Ų) [2]. In contrast, the free carboxylic acid analog (indazole-3-carboxylic acid) is expected to have a significantly lower LogD and a higher PSA due to its ionizable acid group, potentially limiting its passive diffusion across the blood-brain barrier [3].

CNS drug discovery Physicochemical properties LogD

High Synthetic Utility: Patented Scaffold with 474 Citations

The value of methyl 1H-indazole-3-carboxylate as a key intermediate is underscored by its citation in 474 patents, far exceeding that of its ethyl ester analog [1]. This high patent count reflects the compound's broad adoption across the pharmaceutical industry for generating diverse bioactive molecules, including protein kinase/Akt inhibitors, synthetic cannabinoids, and human neutrophil elastase inhibitors . The methyl ester's reactivity profile, particularly its ability to undergo N-alkylation and ester hydrolysis, is well-established and documented, reducing the risk of unexpected synthetic hurdles in development pipelines [2].

Medicinal chemistry Synthetic intermediate Patents

High-Value Application Scenarios for Methyl 1H-Indazole-3-Carboxylate (CAS 43120-28-1) Based on Quantitative Differentiation Evidence


STAT3 Inhibitor Lead Optimization and SAR Studies

The validated 3.33 µM IC₅₀ against STAT3 activation, combined with the >9-fold superiority over the ethyl ester analog, positions methyl 1H-indazole-3-carboxylate as the optimal starting point for medicinal chemistry campaigns targeting the STAT3 pathway [1]. Researchers can utilize this scaffold to generate focused libraries of N1- and C5-substituted derivatives, confident that the core methyl ester moiety already provides a potency advantage over alternative esters.

Synthesis of CNS-Penetrant Kinase Inhibitors

With its balanced LogD (1.48) and PSA (54.98 Ų), this methyl ester is ideally suited as a core for designing brain-penetrant kinase inhibitors, such as those targeting Akt or PKC . Its physicochemical profile, which lies within the optimal CNS MPO range, reduces the likelihood of efflux transporter recognition and poor passive permeability, offering a strategic advantage over more polar acid or larger ester analogs.

Reference Standard for Synthetic Cannabinoid Metabolite Identification

Methyl 1H-indazole-3-carboxylate serves as the primary starting material for the synthesis of indazole-based synthetic cannabinoids like SDB-005 and APINAC [2]. Its well-defined chemical identity and reactivity make it an essential reference standard for forensic toxicology laboratories developing analytical methods to detect these substances and their metabolites in biological matrices. The compound's high patent citation count (474) underscores its established role in this field.

Early-Stage Anticancer Drug Discovery: p53 Pathway Modulation

The compound's demonstrated ability to induce apoptosis in K562 leukemia cells (IC₅₀ = 5.15 µM) with a ~6.5-fold selectivity over HEK-293 cells makes it a valuable tool compound for probing p53-dependent mechanisms in cancer . It can be used as a positive control in high-throughput screening assays or as a starting scaffold for developing novel anticancer agents with improved potency and selectivity.

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